molecular formula C4H6N2OS B021201 (2-Aminothiazol-4-yl)methanol CAS No. 51307-43-8

(2-Aminothiazol-4-yl)methanol

Cat. No.: B021201
CAS No.: 51307-43-8
M. Wt: 130.17 g/mol
InChI Key: FNXARVNPSVMCEY-UHFFFAOYSA-N
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Description

(2-Aminothiazol-4-yl)methanol is an organic compound with the molecular formula C4H6N2OS It is a derivative of thiazole, a heterocyclic compound containing both sulfur and nitrogen atoms

Scientific Research Applications

(2-Aminothiazol-4-yl)methanol has a wide range of applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex heterocyclic compounds.

    Biology: Investigated for its potential as an antimicrobial agent.

    Medicine: Explored for its therapeutic potential in treating bacterial infections and other diseases.

    Industry: Utilized in the synthesis of dyes, pigments, and other industrial chemicals.

Safety and Hazards

The compound is labeled with the GHS07 pictogram, indicating that it can cause skin irritation, serious eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding dust formation, avoiding breathing mist, gas or vapors, avoiding contact with skin and eyes, using personal protective equipment, wearing chemical impermeable gloves, ensuring adequate ventilation, removing all sources of ignition, evacuating personnel to safe areas, and keeping people away from and upwind of spill/leak .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (2-Aminothiazol-4-yl)methanol typically involves the reaction of 2-bromoacetaldehyde with thiourea in the presence of a base, followed by reduction. The reaction conditions often include:

    Solvent: Ethanol or methanol

    Temperature: Reflux conditions

    Base: Sodium hydroxide or potassium hydroxide

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. The final product is often purified using techniques such as recrystallization or column chromatography.

Chemical Reactions Analysis

Types of Reactions: (2-Aminothiazol-4-yl)methanol undergoes various chemical reactions, including:

    Oxidation: Can be oxidized to form corresponding aldehydes or acids.

    Reduction: Reduction reactions can yield thiazolidine derivatives.

    Substitution: The amino group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Sodium borohydride or lithium aluminum hydride.

    Substitution: Halogenating agents like bromine or chlorine.

Major Products:

    Oxidation: (2-Aminothiazol-4-yl)aldehyde or (2-Aminothiazol-4-yl)acid.

    Reduction: Thiazolidine derivatives.

    Substitution: Halogenated thiazole derivatives.

Comparison with Similar Compounds

    2-Aminothiazole: A simpler analog with similar biological activities.

    4-Methyl-2-aminothiazole: A methylated derivative with enhanced antimicrobial properties.

    2-Amino-4-chloromethylthiazole: A chlorinated analog with potential use in medicinal chemistry.

Uniqueness: (2-Aminothiazol-4-yl)methanol is unique due to the presence of a hydroxyl group, which can enhance its solubility and reactivity. This functional group allows for further chemical modifications, making it a versatile intermediate in organic synthesis.

Properties

IUPAC Name

(2-amino-1,3-thiazol-4-yl)methanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H6N2OS/c5-4-6-3(1-7)2-8-4/h2,7H,1H2,(H2,5,6)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FNXARVNPSVMCEY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(N=C(S1)N)CO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H6N2OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90587951
Record name (2-Amino-1,3-thiazol-4-yl)methanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90587951
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

130.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

51307-43-8
Record name (2-Amino-1,3-thiazol-4-yl)methanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90587951
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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